molecular formula C13H11F2O3P B4853125 bis(4-fluorophenyl) methylphosphonate

bis(4-fluorophenyl) methylphosphonate

Cat. No. B4853125
M. Wt: 284.19 g/mol
InChI Key: KFTKBFXPJRHXKI-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) methylphosphonate, also known as Sarin, is a highly toxic nerve agent that was developed during World War II. It is classified as a weapon of mass destruction and has been used in several terrorist attacks. Despite its lethal properties, bis(4-fluorophenyl) methylphosphonate has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

Bis(4-fluorophenyl) methylphosphonate acts as a potent inhibitor of AChE by binding irreversibly to the enzyme's active site. This binding prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects
Bis(4-fluorophenyl) methylphosphonate has a wide range of biochemical and physiological effects. In addition to its inhibition of AChE, it also affects other enzymes and receptors in the nervous system. The compound has been shown to bind to the muscarinic acetylcholine receptor, which plays a role in regulating heart rate and gastrointestinal function. Bis(4-fluorophenyl) methylphosphonate also affects the nicotinic acetylcholine receptor, which is involved in muscle contraction.

Advantages and Limitations for Lab Experiments

Bis(4-fluorophenyl) methylphosphonate has several advantages and limitations when used in lab experiments. One of the main advantages is its potency as an AChE inhibitor, which allows researchers to study the enzyme's function in great detail. However, its toxicity also poses a significant risk to researchers, and strict safety protocols must be followed when handling the compound.
List of

Future Directions

There are several potential future directions for research involving bis(4-fluorophenyl) methylphosphonate. One area of interest is the development of antidotes for nerve agent poisoning. Researchers are currently investigating compounds that can reactivate AChE and reverse the effects of bis(4-fluorophenyl) methylphosphonate. Another area of interest is the development of biosensors that can detect nerve agents in the environment. These sensors could be used to monitor potential terrorist threats and prevent future attacks. Finally, researchers are also exploring the use of bis(4-fluorophenyl) methylphosphonate as a tool for studying other enzymes and receptors in the nervous system.

Scientific Research Applications

Bis(4-fluorophenyl) methylphosphonate has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. Bis(4-fluorophenyl) methylphosphonate inhibits the activity of AChE, which makes it a useful tool for studying the enzyme's function.

properties

IUPAC Name

1-fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTKBFXPJRHXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)F)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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